molecular formula C8H18ClO3P B3191616 Di-tert-butylchlorophosphate CAS No. 56119-60-9

Di-tert-butylchlorophosphate

Cat. No.: B3191616
CAS No.: 56119-60-9
M. Wt: 228.65 g/mol
InChI Key: OWXJRBHLTRSSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Di-tert-butylchlorophosphate has a wide range of applications in scientific research:

Safety and Hazards

Di-tert-butylchlorophosphine is a dangerous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Future Directions

Di-tert-butylchlorophosphine is used in the synthesis of diverse compounds like pharmaceuticals and agrochemicals . It is also used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations . The future directions of this compound could involve further exploration of its uses in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butylchlorophosphate can be synthesized by reacting di-tert-butyl phosphine with octyl trichloroacetate. The reaction is carried out in a three-necked round-bottomed flask equipped with a thermometer, addition funnel, and condenser under a nitrogen blanket. The mixture is heated to 83-84°C, and octyl trichloroacetate is added dropwise over 20 minutes .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylchlorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphines .

Mechanism of Action

Di-tert-butylchlorophosphate exerts its effects by stabilizing and activating the central metal atom in catalytic reactions. It plays a key role in transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of stable metal-ligand complexes .

Comparison with Similar Compounds

Similar Compounds

  • Chlorodicyclohexylphosphine
  • Chlorodiphenylphosphine
  • Tri-tert-butylphosphine
  • Chloro(tert-butyl)phenylphosphine
  • Di(1-adamantyl)chlorophosphine
  • Dicyclohexylphosphine

Uniqueness

Di-tert-butylchlorophosphate is unique due to its high flexibility in electronic and steric properties, making it an excellent ligand for various catalytic reactions. Its ability to stabilize and activate central metal atoms sets it apart from other similar compounds .

Properties

IUPAC Name

2-[chloro-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClO3P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXJRBHLTRSSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971492
Record name Di-tert-butyl phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56119-60-9
Record name Di-tert-butyl phosphorochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-tert-butylchlorophosphate
Reactant of Route 2
Di-tert-butylchlorophosphate
Reactant of Route 3
Reactant of Route 3
Di-tert-butylchlorophosphate
Reactant of Route 4
Di-tert-butylchlorophosphate
Reactant of Route 5
Di-tert-butylchlorophosphate
Reactant of Route 6
Reactant of Route 6
Di-tert-butylchlorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.